molecular formula C12H18O8 B13840942 Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4

Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4

Cat. No.: B13840942
M. Wt: 294.24 g/mol
InChI Key: RUSRQHXGPHZZNI-PLKSCDDOSA-N
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Description

Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 is a stable isotope-labeled compound with the molecular formula 13C4 C8 H18 O8 and a molecular weight of 294.237 . This compound is a derivative of ribose, a naturally occurring sugar, and is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 typically involves the acetylation of methyl beta-D-ribofuranoside. The process includes the use of acetic anhydride and a catalyst such as pyridine under controlled conditions to achieve the triacetate form . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as deacetylated forms, oxidized products, and substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound acts as a substrate or inhibitor, affecting the activity of these enzymes and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl beta-D-Ribofuranoside 2,3,5-Triacetate-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in scientific research .

Properties

Molecular Formula

C12H18O8

Molecular Weight

294.24 g/mol

IUPAC Name

[(2S,3S,4S,5S)-3,4-diacetyloxy-5-methoxy(2,3,4,5-13C4)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12-/m0/s1/i9+1,10+1,11+1,12+1

InChI Key

RUSRQHXGPHZZNI-PLKSCDDOSA-N

Isomeric SMILES

CC(=O)OC[13C@H]1[13C@@H]([13C@@H]([13C@H](O1)OC)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

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